![molecular formula C22H29NO2Si B14239772 (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one CAS No. 209257-74-9](/img/structure/B14239772.png)
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted at the 6-position with a tert-butyl(diphenyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a piperidin-2-one derivative with a tert-butyl(diphenyl)silyl group. This protection step is usually carried out using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as column chromatography or recrystallization would be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols, and are typically conducted under mild conditions to preserve the integrity of the piperidin-2-one core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
Applications De Recherche Scientifique
(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of piperidinone derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.
Mécanisme D'action
The mechanism of action of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6S)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
(6R)-6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidin-2-one: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, which can affect its reactivity and interactions.
(6R)-6-({[tert-Butyl(trimethyl)silyl]oxy}methyl)piperidin-2-one: Another analog with trimethyl groups, which may have different steric and electronic properties.
Uniqueness
The uniqueness of (6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one lies in its specific substitution pattern and the presence of the tert-butyl(diphenyl)silyl group. This group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. Additionally, the (6R) configuration may confer specific biological activities that are distinct from those of its enantiomers or analogs.
Propriétés
Numéro CAS |
209257-74-9 |
|---|---|
Formule moléculaire |
C22H29NO2Si |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
(6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m1/s1 |
Clé InChI |
QZMFGYQQZDTOJN-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCCC(=O)N3 |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



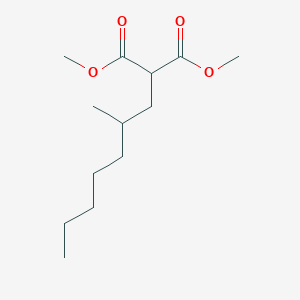
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
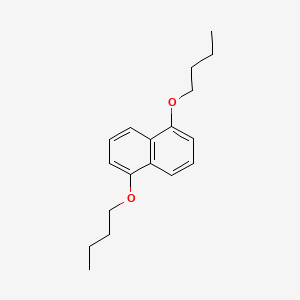
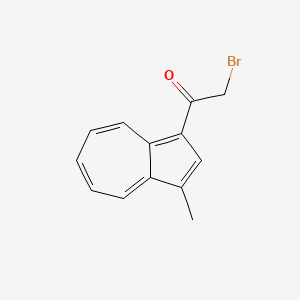
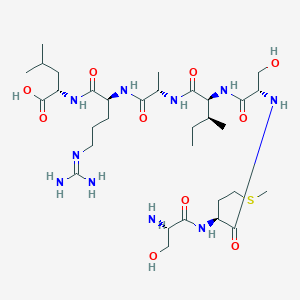
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
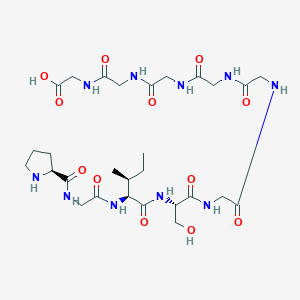
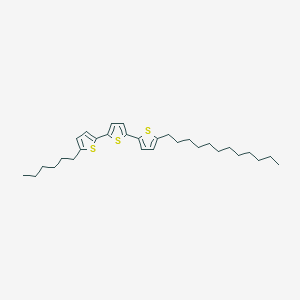
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
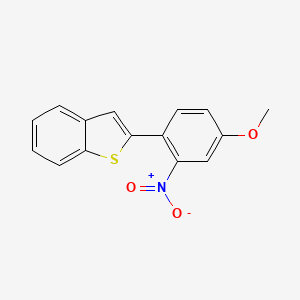
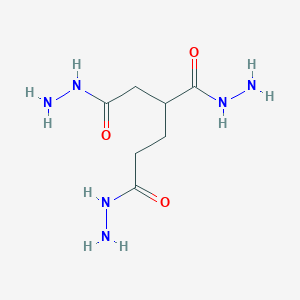
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
